t-Butyl-L-aspartyl-L-proline
CAS No.: 64642-65-5
Cat. No.: VC0015498
Molecular Formula: C13H22N2O5
Molecular Weight: 286.328
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64642-65-5 |
---|---|
Molecular Formula | C13H22N2O5 |
Molecular Weight | 286.328 |
IUPAC Name | (2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H22N2O5/c1-13(2,3)20-10(16)7-8(14)11(17)15-6-4-5-9(15)12(18)19/h8-9H,4-7,14H2,1-3H3,(H,18,19)/t8-,9-/m0/s1 |
Standard InChI Key | ZSUIRCJCXXBWHP-IUCAKERBSA-N |
SMILES | CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)N |
Introduction
Structural Characteristics and Chemical Identity
T-Butyl-L-aspartyl-L-proline is a dipeptide derivative comprising two amino acids—L-aspartic acid and L-proline—with a tert-butyl ester protecting group. The compound features a specific stereochemistry with both amino acid components in the L-configuration, which is crucial for its biological relevance and applications. The molecular structure contains a peptide bond between the carboxyl group of aspartic acid and the secondary amino group of proline, while the terminal carboxyl group is protected by a tert-butyl group.
This compound is identified by CAS Registry Number 64642-65-5 and has the molecular formula C13H22N2O5, corresponding to a molecular weight of 286.32 g/mol . The tert-butyl protection provides stability to the carboxyl group, preventing it from participating in unwanted reactions during peptide synthesis or biological applications. The protection of the carboxyl function is particularly important in controlled peptide bond formation and synthesis of larger peptides where selective reactivity is required.
Physical and Chemical Properties
T-Butyl-L-aspartyl-L-proline exhibits distinctive physical and chemical properties that influence its behavior in various chemical environments and biological systems. The compound appears as a white solid at room temperature, with a defined melting point range and characteristic solubility profile . These properties are essential considerations for researchers working with this compound in laboratory settings.
Physical Properties
The compound demonstrates several significant physical characteristics that are summarized in the following table:
Property | Value | Source |
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Physical Form | White Solid | |
Melting Point | 96-105°C | |
Boiling Point | 496.7±45.0 °C (Predicted) | |
Density | 1.245±0.06 g/cm³ (Predicted) | |
Molecular Weight | 286.32 g/mol | |
Color | White |
The melting point range (96-105°C) indicates the compound's purity and provides a useful parameter for identification purposes. The relatively high predicted boiling point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities and the presence of polar functional groups within the molecule .
Chemical Properties
T-Butyl-L-aspartyl-L-proline possesses several notable chemical properties that influence its reactivity and stability:
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Solubility: The compound is soluble in dimethylformamide (DMF) and water, which facilitates its use in various laboratory procedures and biological assays .
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Acid-Base Characteristics: With a predicted pKa of 3.07±0.20, the compound exhibits acidic properties that affect its behavior in solution and its interactions with other molecules .
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Stability: The tert-butyl protecting group provides stability to the carboxyl function but is susceptible to cleavage under acidic conditions, which is a key consideration in designing synthetic strategies involving this compound .
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Reactivity: The peptide bond between aspartic acid and proline residues demonstrates different reactivity compared to typical peptide bonds, partly due to the cyclic structure of proline, which influences the conformation and reactivity of the molecule .
Synthesis Methods
The synthesis of t-butyl-L-aspartyl-L-proline involves several strategic approaches that typically include protection of functional groups, peptide bond formation, and selective deprotection steps. Various methods have been developed to achieve efficient and stereoselective synthesis of this compound.
Conventional Tert-Butylation Methods
Traditional approaches to synthesizing tert-butyl esters of amino acids involve the reaction of amino acids with isobutylene in the presence of an acid catalyst. This method has been widely applied to various amino acids including L-aspartic acid and L-proline .
These reactions typically require extended reaction times (1-8 days) and are carried out in solvents such as dichloromethane or dioxane. After completion, the reaction mixture is commonly washed with bicarbonate solution, water, and brine to purify the desired product .
Modern Synthetic Approaches
Recent advancements have led to more efficient methods for tert-butylation of amino acids, including approaches specifically applicable to the synthesis of t-butyl-L-aspartyl-L-proline.
A notable improvement involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst for the tert-butylation reaction, which significantly enhances reactivity and allows for shorter reaction times. This method employs tert-butyl acetate (t-BuOAc) as both the solvent and the tert-butylating reagent, providing a more straightforward and safer synthetic route .
For dipeptides like t-butyl-L-aspartyl-L-proline, the synthesis typically involves:
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Protection of the appropriate functional groups in L-aspartic acid and L-proline
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Formation of the peptide bond between the protected amino acids
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Selective deprotection and tert-butylation of the carboxyl group
In cases where L-aspartic acid is involved, special consideration must be given to the presence of two carboxylic acid groups, both of which can potentially be converted into tert-butyl esters depending on the reaction conditions .
Peptide Bond Formation
The peptide bond formation between aspartic acid and proline components is a critical step in the synthesis of t-butyl-L-aspartyl-L-proline. Various coupling reagents and conditions have been developed to facilitate this process.
Research has shown that the formation of peptide bonds involving proline residues presents unique challenges due to the cyclic nature of proline, which can affect both the reaction kinetics and the stereochemistry of the resulting product . Specific coupling reagents and conditions must be selected to ensure efficient bond formation while maintaining the desired stereochemistry.
Applications and Biological Significance
T-Butyl-L-aspartyl-L-proline and related compounds have diverse applications in biochemical research, pharmaceutical development, and peptide synthesis. The unique properties of this modified dipeptide make it valuable in various scientific and medical contexts.
Peptide Synthesis Applications
In peptide synthesis, t-butyl-L-aspartyl-L-proline serves as an important building block for the preparation of larger peptides and proteins. The tert-butyl protecting group provides orthogonal protection that allows for selective deprotection and controlled reactivity during multi-step synthetic processes .
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